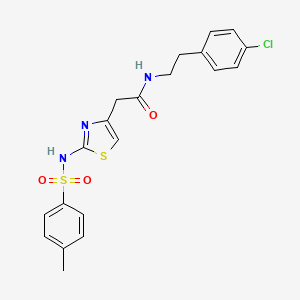
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 348.84 g/mol
Structural Representation
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Chlorophenethyl Group | Chlorophenethyl |
| Sulfonamide Moiety | Sulfonamide |
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
COX Inhibition Studies
A study assessed the anti-cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) activities of thiazole derivatives, including this compound. The results indicated that it effectively inhibited both COX enzymes, suggesting its potential as an anti-inflammatory agent. The selectivity index (SI), calculated from IC50 values, showed that the compound has a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Pharmacological Effects
- Anti-inflammatory Activity :
- Analgesic Effects :
- Antimicrobial Activity :
Case Study 1: Analgesic Efficacy in Rats
In a controlled study involving rats subjected to formalin injections, administration of this compound significantly reduced pain scores compared to untreated controls. The results indicated a dose-dependent response, reinforcing the compound's analgesic potential.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects observed in a model of arthritis induced by adjuvant. Treatment with this compound resulted in reduced joint swelling and inflammatory markers in serum samples, suggesting its efficacy in managing inflammatory conditions .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-2-8-18(9-3-14)29(26,27)24-20-23-17(13-28-20)12-19(25)22-11-10-15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVILRIVFHBYQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














